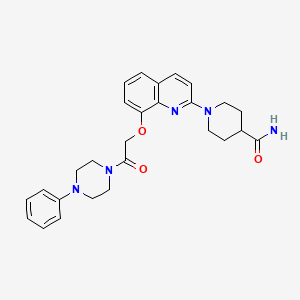
1-(8-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy)quinolin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H31N5O3 and its molecular weight is 473.577. The purity is usually 95%.
BenchChem offers high-quality 1-(8-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy)quinolin-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(8-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy)quinolin-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis has been used to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties with significant antimicrobial, anti-lipase, and anti-urease activities. This method offers a novel approach to designing drugs with potential applications in treating infections and metabolic disorders (Başoğlu et al., 2013).
Structural Analysis of Novel Compounds
Structural analysis of compounds such as "tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate" reveals the importance of the quinoline and piperazine rings. These studies provide insights into the conformational preferences and potential interaction sites for biological activity, contributing to the development of new therapeutic agents (Anthal et al., 2018).
Synthesis and Antimicrobial Evaluation
Compounds with fluoroquinolone and piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. This research underscores the potential of such compounds in addressing antimicrobial resistance and developing new antibiotics (Srinivasan et al., 2010).
Tuberculostatic Activity of Piperazine Derivatives
Piperazine derivatives have shown promising tuberculostatic activity in vitro, indicating their potential application in developing treatments for tuberculosis. These findings highlight the therapeutic value of structurally complex compounds in targeting infectious diseases (Foks et al., 2004).
Synthesis of Quinoxalinecarbonitrile Derivatives
The synthesis of quinoxalinecarbonitrile derivatives explores their application as hypoxic-cytotoxic agents, contributing to cancer research by targeting hypoxic tumor cells. This approach demonstrates the versatility of quinoline derivatives in designing anticancer drugs (Ortega et al., 2000).
Eigenschaften
IUPAC Name |
1-[8-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3/c28-27(34)21-11-13-31(14-12-21)24-10-9-20-5-4-8-23(26(20)29-24)35-19-25(33)32-17-15-30(16-18-32)22-6-2-1-3-7-22/h1-10,21H,11-19H2,(H2,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTPVNUAWYLFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy)quinolin-2-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2585518.png)
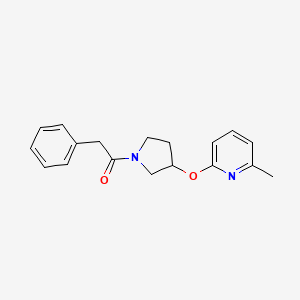
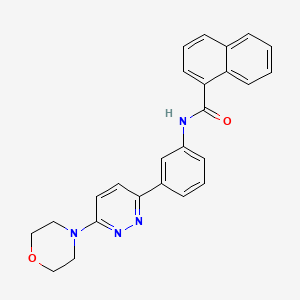

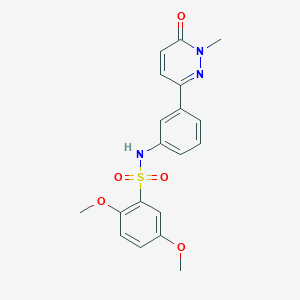
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2585525.png)

![N-[4-[2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2585527.png)
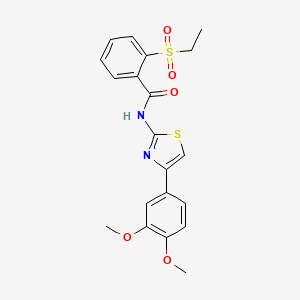
![N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2585531.png)
![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2585534.png)
![3-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2585536.png)
![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2585539.png)
![Methyl 2-[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2585540.png)